![molecular formula C21H27N5O2 B2417716 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide CAS No. 899737-85-0](/img/structure/B2417716.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

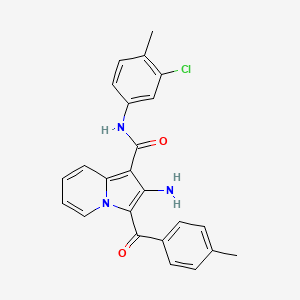

“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide” is a complex organic compound. It belongs to the class of compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .

Synthesis Analysis

New substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Aplicaciones Científicas De Investigación

Synthesis and Biological Potential

Heterocyclic Synthesis and Insecticidal, Antibacterial Potential : Pyrimidine and pyrazole-linked heterocyclics have been synthesized through microwave irradiative cyclocondensation, showing potential in insecticidal and antimicrobial activities. This includes derivatives evaluated against various microorganisms for their antibacterial potential, indicating a broad spectrum of applications in pest control and infection management (Deohate & Palaspagar, 2020).

Anticancer Activities : Several studies have explored pyrazolo[3,4-d]pyrimidines derivatives for their anticancer properties, demonstrating significant cytotoxic activities against various cancer cell lines. This highlights the compound's potential in the development of new anticancer therapies (El-Naggar et al., 2018); (Abdellatif et al., 2014).

Antimicrobial Activity : The synthesis of novel heterocyclic compounds containing sulfonamido moiety and their evaluation for antibacterial activities reveal the potential of pyrazolo[3,4-d]pyrimidines in combating bacterial infections. Some of the synthesized compounds showed high activities, indicating their usefulness as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Novel Applications

Neuroinflammation Imaging : Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This application is particularly relevant in the context of neuroinflammatory diseases, showcasing the compound's utility in medical imaging and diagnostics (Damont et al., 2015).

Antiviral Evaluation : The synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives and their evaluation for antiviral activity against Herpes Simplex Virus type-1 (HSV-1) indicates the potential of such compounds in the development of new antiviral drugs (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).

Direcciones Futuras

Pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities . They are reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268) and human leukemia (HL-60) . Therefore, future research could focus on exploring these potential applications further.

Propiedades

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-propylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-5-7-16(8-6-2)20(27)24-25-13-22-19-18(21(25)28)12-23-26(19)17-10-9-14(3)15(4)11-17/h9-13,16H,5-8H2,1-4H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOYVNZOHABMDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2417633.png)

![N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2417634.png)

![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2417640.png)

![3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2417641.png)

![N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2417644.png)

![(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2417645.png)

![N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2417653.png)